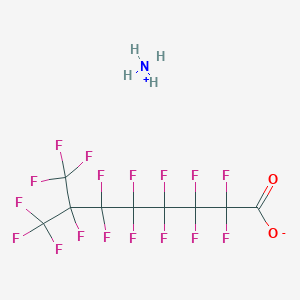
2-Methylhexadecanoic acid
Übersicht
Beschreibung
2-Methylhexadecanoic acid (2-MHD) is a long-chain fatty acid that is primarily found in the human body. It is a major component of the phospholipids found in cell membranes and is involved in a variety of cellular processes. 2-MHD is also found in a variety of foods, including dairy products, nuts, and fish. In addition, 2-MHD has been studied for its potential therapeutic applications in the treatment of certain diseases, such as type 2 diabetes, obesity, and cancer.
Wissenschaftliche Forschungsanwendungen
Biology and Biochemistry
2-Methylhexadecanoic acid has been studied for its role in the biosynthesis of branched-chain biofuels. It’s a potential precursor for the production of biofuels that have better physical and combustion properties compared to straight-chain counterparts. This is particularly relevant for the development of renewable energy sources .
Chemistry
In the field of chemistry, 2-Methylhexadecanoic acid is used as a chemical intermediate. Its derivatives, like esters, are explored for various synthetic applications, including the production of complex molecules and polymers .
Medicine
While direct applications in medicine are not extensively documented, the acid’s role as a building block for more complex fatty acids could be significant. These fatty acids may have medical applications, such as in the development of lipid-based drug delivery systems .
Industrial Applications
2-Methylhexadecanoic acid is provided to researchers for the discovery of new industrial applications. Its properties are valuable in the early stages of product development, especially in the creation of unique chemicals and materials .
Environmental Science
This compound is of interest in environmental science research, particularly in the study of materials like layered double hydroxides (LDHs). These materials are used to reduce environmental impacts through applications like adsorption of pollutants and hydrogen production .
Food Science
Nanotechnologies in food science utilize compounds like 2-Methylhexadecanoic acid for enhancing food bioavailability, processing, packaging, and preservation. Its applications are crucial in the development of functional foods and improving food quality .
Materials Science
2-Methylhexadecanoic acid is relevant in materials science for the synthesis of advanced materials. Its properties can be harnessed to create new materials with specific characteristics required for high-tech applications .
Cosmetics
In cosmetics, fatty acids like 2-Methylhexadecanoic acid are explored for their emollient properties. They can be used in formulations to improve skin feel and product stability .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Methylhexadecanoic acid, also known as 2-methylpalmitic acid, is a type of long-chain fatty acid . The primary targets of long-chain fatty acids are typically enzymes involved in lipid metabolism and cellular energy production.
Mode of Action
The mode of action of 2-methylhexadecanoic acid is not well-studied. As a long-chain fatty acid, it may be involved in typical fatty acid metabolic processes, such as beta-oxidation, which breaks down fatty acids to produce energy. The specific interactions of 2-methylhexadecanoic acid with its targets and the resulting changes are currently unknown .
Biochemical Pathways
2-Methylhexadecanoic acid is likely involved in fatty acid metabolism pathways, given its classification as a long-chain fatty acid . These pathways include beta-oxidation, a process that breaks down fatty acids to produce acetyl-CoA, a molecule that enters the citric acid cycle for energy production . The downstream effects of these pathways include energy production and lipid homeostasis .
Pharmacokinetics
As a fatty acid, it is likely absorbed in the intestines, distributed via the bloodstream, metabolized in the liver, and excreted in the urine or feces . These properties can impact the bioavailability of the compound, determining how much of the ingested or administered dose reaches the systemic circulation.
Result of Action
As a long-chain fatty acid, it may contribute to cellular energy production through beta-oxidation and the citric acid cycle . The specific effects of 2-methylhexadecanoic acid are currently unknown .
Eigenschaften
IUPAC Name |
2-methylhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPAUZGVNGEWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885382 | |
| Record name | 2-Methylpalmitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylhexadecanoic acid | |
CAS RN |
27147-71-3 | |
| Record name | 2-Methylhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27147-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylhexadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027147713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpalmitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpalmitic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the detection of 2-Methylhexadecanoic acid contribute to understanding anaerobic alkane degradation?
A: The presence of 2-Methylhexadecanoic acid in a mixed sulfate-reducing culture provides evidence for the fumarate addition mechanism of hexadecane degradation. [] This mechanism involves the addition of fumarate to the alkane, followed by a series of enzymatic reactions that ultimately produce various fatty acids, including 2-Methylhexadecanoic acid.
Q2: What other metabolites were observed alongside 2-Methylhexadecanoic acid, and what do they suggest about the degradation pathway?
A2: In addition to 2-Methylhexadecanoic acid, the researchers identified several other metabolites in cultures utilizing the fumarate addition pathway, including:
- Methylpentadecylsuccinic acid: This compound is considered the first intermediate formed after fumarate addition to hexadecane. []
- 4-Methyloctadecanoic acid: This metabolite is formed through subsequent reactions from methylpentadecylsuccinic acid. []
- 4-Methyloctadec-2,3-enoic acid: This compound likely arises from the dehydration of 4-Methyloctadecanoic acid. []
- Tetradecanoic acid: This shorter-chain fatty acid is likely a product of further degradation steps. []
Q3: Were there any differences in the metabolites detected between the different microbial cultures studied?
A: Yes, while 2-Methylhexadecanoic acid and other metabolites supporting the fumarate addition pathway were observed in the AK-01 isolate and the mixed sulfate-reducing culture, they were not found in the Hxd3 isolate. [] This suggests that Hxd3 may utilize a different alkane degradation pathway, possibly involving carboxylation. This highlights the diversity of metabolic pathways employed by different microbial species for alkane degradation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B1217085.png)




![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11,21-trimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1217095.png)
![3-[(2-Fluorophenyl)methyl]-7-(1-imidazolyl)triazolo[4,5-d]pyrimidine](/img/structure/B1217097.png)

